molecular formula C23H24N4O2S B14934164 1-(diphenylmethyl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]azetidine-3-carboxamide

1-(diphenylmethyl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]azetidine-3-carboxamide

Cat. No.: B14934164
M. Wt: 420.5 g/mol
InChI Key: FMKIBOFQIZWRCV-UHFFFAOYSA-N
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Description

1-(diphenylmethyl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]azetidine-3-carboxamide is a complex organic compound with a unique structure that includes an azetidine ring, a thiadiazole ring, and a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(diphenylmethyl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]azetidine-3-carboxamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high yields and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

1-(diphenylmethyl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]azetidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., transition metal catalysts). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with different functional groups, while substitution reactions can lead to the formation of new compounds with altered chemical properties .

Scientific Research Applications

1-(diphenylmethyl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]azetidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(diphenylmethyl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(diphenylmethyl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]azetidine-3-carboxamide is unique due to its combination of three distinct ring systems (azetidine, thiadiazole, and tetrahydrofuran) and its potential for diverse chemical reactivity and applications. This combination of structural features sets it apart from other similar compounds and makes it a valuable target for further research and development .

Properties

Molecular Formula

C23H24N4O2S

Molecular Weight

420.5 g/mol

IUPAC Name

1-benzhydryl-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]azetidine-3-carboxamide

InChI

InChI=1S/C23H24N4O2S/c28-21(24-23-26-25-22(30-23)19-12-7-13-29-19)18-14-27(15-18)20(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-6,8-11,18-20H,7,12-15H2,(H,24,26,28)

InChI Key

FMKIBOFQIZWRCV-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C2=NN=C(S2)NC(=O)C3CN(C3)C(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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